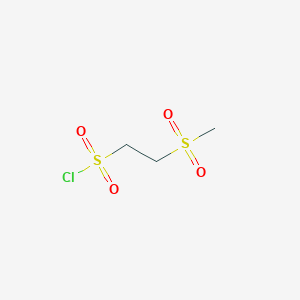
2-Methanesulfonylethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methanesulfonylethane-1-sulfonyl chloride, also known as 2-(Methylsulfonyl)ethanesulfonyl Chloride, is an organic compound with the molecular formula C3H7ClO4S2 and a molecular weight of 206.67 .
Synthesis Analysis
The synthesis of 2-Methanesulfonylethane-1-sulfonyl chloride involves the reaction of 1-acetylthio-2-methylsulfonylethane with chlorine gas in glacial acetic acid and water . This reaction yields 2-(Methylsulfonyl)ethylsulfonyl chloride .Molecular Structure Analysis
The molecular structure of 2-Methanesulfonylethane-1-sulfonyl chloride consists of a three-carbon backbone with a sulfonyl chloride group attached to the second carbon and a methylsulfonyl group attached to the first carbon .Chemical Reactions Analysis
As a sulfonyl chloride compound, 2-Methanesulfonylethane-1-sulfonyl chloride is highly reactive. It can undergo various chemical reactions, including substitution reactions, elimination reactions, reductions, and rearrangement reactions .Wissenschaftliche Forschungsanwendungen
Molecular Structure Studies
- Molecular Structure Analysis : The molecular structure of methane sulfonyl chloride has been studied using electron diffraction, revealing three models with varying O–S–O angles and vibration amplitudes for nonbonded distances. The favored model includes specific geometric parameters like C–H, S–O, S–C, Cl–S distances and angles (Hargittai & Hargittai, 1973).
Chemical Reaction Dynamics
- One-Electron Reduction : Methanesulfonyl chloride undergoes one-electron reduction, forming electron adducts and sulfonyl radicals. This process is affected by the presence of oxygen and influences the isomerization of mono-unsaturated fatty acids (Tamba et al., 2007).
- Sulfonylation of Alcohols : Sulfonylation of 2-alkynyl and 2-alkenyl alcohols with methanesulfonyl chloride is effective and safe, conducted without significant production of hazardous byproducts. This has implications in the synthesis of complex and optically active compounds (Tanabe et al., 1995).
Electrochemical Applications
- Sodium Insertion in Vanadium Pentoxide : Methanesulfonyl chloride forms a room-temperature ionic liquid with AlCl3. It's used to study the electrochemical properties of vanadium pentoxide, showing reversible sodium intercalation which is significant for battery technologies (Su, Winnick, & Kohl, 2001).
Catalysis and Synthesis
- Synthesis of Sulfonyl Chlorides : Several sulfonyl chlorides, including arylmethanesulfonyl chlorides, can be synthesized via aqueous chlorination, offering a method for functionalized sulfide preparation (Kim, Ko, & Kim, 1992).
- Palladium-Catalyzed Cross-Coupling : Methanesulfonamide undergoes Pd-catalyzed cross-coupling with aryl bromides and chlorides, a method that avoids genotoxic impurities and is applicable in pharmaceutical synthesis (Rosen et al., 2011).
Safety and Hazards
2-Methanesulfonylethane-1-sulfonyl chloride is classified as a dangerous substance. It has hazard statements H314-H335, indicating that it causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .
Wirkmechanismus
Target of Action
Sulfonyl chlorides are generally known to react with amines, alcohols, and other nucleophiles in organic synthesis .
Mode of Action
2-Methanesulfonylethane-1-sulfonyl chloride, like other sulfonyl chlorides, is a reactive compound that can participate in various chemical reactions. It can act as an electrophile, reacting with nucleophiles such as amines and alcohols . The exact mode of action would depend on the specific reaction conditions and the nucleophile it is reacting with.
Biochemical Pathways
The compound can be used in the synthesis of various bioactive molecules, potentially affecting multiple biochemical pathways depending on the final product .
Action Environment
The action, efficacy, and stability of 2-Methanesulfonylethane-1-sulfonyl chloride can be influenced by various environmental factors. These include the pH of the environment, the presence of other reactive species, and the temperature . For instance, sulfonyl chlorides are typically stable under acidic conditions but can hydrolyze under basic conditions .
Eigenschaften
IUPAC Name |
2-methylsulfonylethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO4S2/c1-9(5,6)2-3-10(4,7)8/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZORNLFTBYVOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71350-98-6 |
Source


|
| Record name | 2-methanesulfonylethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-dichloro-1-[4-(4,5-dichloro-1H-imidazol-1-yl)butyl]-1H-imidazole](/img/structure/B2465341.png)


![3-ethyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2465347.png)



![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2465354.png)
![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2465355.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2465357.png)

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]butanamide](/img/structure/B2465361.png)
